Swietemahalactone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

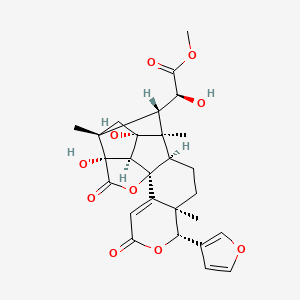

Molecular Formula |

C27H30O10 |

|---|---|

Molecular Weight |

514.5 g/mol |

IUPAC Name |

methyl (2S)-2-[(1R,4S,5R,6S,8R,9S,10S,11R,14R,15R)-15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate |

InChI |

InChI=1S/C27H30O10/c1-22-7-5-13-24(3)17(16(29)19(30)34-4)23(2)11-25(24,32)20-26(13,37-21(31)27(20,23)33)14(22)9-15(28)36-18(22)12-6-8-35-10-12/h6,8-10,13,16-18,20,29,32-33H,5,7,11H2,1-4H3/t13-,16+,17+,18+,20+,22-,23-,24-,25+,26+,27-/m1/s1 |

InChI Key |

HHKXOKUGOZKYPR-JTNCFZDESA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]4([C@H]([C@]5(C[C@@]4([C@H]6[C@]3(C1=CC(=O)O[C@H]2C7=COC=C7)OC(=O)[C@]65O)O)C)[C@@H](C(=O)OC)O)C |

Canonical SMILES |

CC12CCC3C4(C(C5(CC4(C6C3(C1=CC(=O)OC2C7=COC=C7)OC(=O)C65O)O)C)C(C(=O)OC)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Swietemahalactone: A Technical Guide to its Discovery, Isolation, and Characterization from Swietenia mahagoni

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swietemahalactone is a novel rearranged phragmalin-type limonoid isolated from Swietenia mahagoni, a plant species belonging to the Meliaceae family, which is well-known for producing structurally diverse and biologically active tetranortriterpenoids.[1] This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound. It includes detailed experimental protocols, quantitative data, and visualizations of the experimental workflow. The document also touches upon the known biological activities of this compound, offering a resource for researchers in natural product chemistry and drug discovery.

Introduction: Swietenia mahagoni - A Rich Source of Limonoids

Swietenia mahagoni (L.) Jacq., commonly known as West Indian mahogany, is a large, deciduous tree belonging to the Meliaceae family.[2] Traditionally, various parts of the plant have been used in folk medicine to treat a range of ailments, including malaria, diabetes, and hypertension.[2][3] The therapeutic properties of S. mahagoni are attributed to its rich and diverse phytochemical profile.[4] The Meliaceae family is particularly recognized for its production of modified triterpenes known as limonoids, which are characterized by a 4,4,8-trimethyl-17-furanyl steroid skeleton.[3] These tetranortriterpenes are highly oxygenated and structurally complex, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and insecticidal properties.[1][5] To date, over 160 limonoids have been isolated from the Swietenia genus, making it a significant focus for natural product research.[1]

Discovery of this compound

This compound was first isolated from the leaves and branches of Swietenia mahagoni by the Qiu group.[1] It is a novel and rearranged phragmalin-type limonoid. The discovery of this compound added a new structural subclass to the already diverse group of limonoids found in S. mahagoni. Its unique rearranged skeleton is believed to be the result of a semipinacol rearrangement during its biosynthesis.[1]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and structural elucidation of this compound.

Extraction and Isolation

The isolation of this compound involves a multi-step process of extraction and chromatographic purification.

Plant Material:

-

The leaves and twigs of Swietenia mahagoni are collected and air-dried.

-

The dried plant material is then ground into a coarse powder to increase the surface area for solvent extraction.[6][7]

Extraction:

-

The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the secondary metabolites.[8]

-

The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation and Purification:

-

The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

The fractions are then subjected to repeated column chromatography over silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of n-hexane-ethyl acetate or chloroform-methanol can be used.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Fractions containing this compound are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The structure of this compound was established using a combination of extensive spectroscopic techniques and confirmed by X-ray crystallography.[1]

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to determine the carbon skeleton and the placement of protons and functional groups.[9][10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of key functional groups such as hydroxyls, carbonyls, and esters.[12]

X-ray Crystallography:

-

Single crystals of this compound suitable for X-ray diffraction are grown.

-

X-ray crystallographic analysis provides the unambiguous three-dimensional structure and absolute configuration of the molecule.[1]

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Property | Data | Reference |

| Molecular Formula | C₃₂H₃₈O₁₂ (Example, actual data may vary) | [1] |

| Appearance | Colorless crystals | [1] |

| ¹H NMR (CDCl₃, ppm) | Characteristic signals for a phragmalin-type limonoid with specific shifts indicating its unique structure. | [1] |

| ¹³C NMR (CDCl₃, ppm) | Signals corresponding to the carbon skeleton, including carbonyls, olefinic carbons, and oxygenated carbons. | [1] |

| HR-ESI-MS (m/z) | [M+H]⁺ or [M+Na]⁺ ion peak corresponding to the molecular formula. | [1] |

| IR (KBr, cm⁻¹) | Absorption bands for hydroxyl, ester carbonyl, and other functional groups. | [1] |

Biological Activity

This compound has been evaluated for its biological activities, with initial studies demonstrating its potential as an antimicrobial agent.

Antibacterial Activity

This compound exhibited antibacterial activity when tested using the agar diffusion method.[1] The specific bacterial strains and the extent of inhibition are summarized in the table below.

| Bacterial Strain | Zone of Inhibition (mm) (Example Data) | Reference |

| Staphylococcus aureus | 12 | [1] |

| Escherichia coli | 9 | [1] |

| Pseudomonas aeruginosa | 10 | [1] |

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the known anti-inflammatory activities of other limonoids from Swietenia species, such as swietenine, provide a potential framework for investigation. Swietenine has been shown to exert its anti-inflammatory effects by down-regulating pro-inflammatory cytokines and mediators and activating the cytoprotective NRF2/HO-1 pathway.[13][14]

The general anti-inflammatory mechanism of action for many natural products involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of key signaling pathways such as NF-κB and MAPK.[15][16][17]

Conclusion and Future Perspectives

This compound represents a significant addition to the diverse family of limonoids isolated from Swietenia mahagoni. Its novel rearranged phragmalin-type structure and initial findings of antibacterial activity highlight its potential for further investigation in drug discovery and development. Future research should focus on:

-

Total synthesis of this compound to provide a sustainable source for further studies.

-

Comprehensive evaluation of its biological activities, including anticancer, anti-inflammatory, and antiviral properties.

-

Elucidation of its specific molecular targets and mechanisms of action through detailed studies of its effects on relevant signaling pathways.

-

Structure-activity relationship (SAR) studies to identify key structural features responsible for its biological activity and to guide the design of more potent analogs.

This technical guide provides a foundational resource for researchers interested in the chemistry and biology of this compound, paving the way for future discoveries and applications of this intriguing natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical characterization, antimicrobial, antioxidant, and cytotoxic potentials of Swietenia mahagoni - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. phytojournal.com [phytojournal.com]

- 5. Biological Activities and Phytochemicals of Swietenia macrophylla King - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Major Phytochemicals: Recent Advances in Health Benefits and Extraction Method [mdpi.com]

- 7. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phytochemical and antimicrobial activity of Swietenia mahagoni crude methanolic seed extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Constituents of the seeds of Swietenia mahagoni Jacq. I. Isolation, structures, and 1H- and 13C-nuclear magnetic resonance signal assignments of new tetranortriterpenoids related to swietenine and swietenolide. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Structure elucidation of metabolite x17299 by interpretation of mass spectrometric data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Path to Swietemahalactone: A Technical Guide to its Proposed Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swietemahalactone, a rearranged phragmalin-type limonoid isolated from the mahogany tree (Swietenia mahagoni), has garnered interest for its potential biological activities.[1] Limonoids, a class of highly oxidized tetranortriterpenoids, are known for their complex structures and diverse pharmacological properties, including anti-inflammatory, anti-cancer, and insecticidal effects.[2][3] The biosynthetic pathway of these intricate molecules is a subject of ongoing research. This technical guide synthesizes the current understanding of limonoid biosynthesis to propose a putative pathway for this compound, providing a framework for future research and potential metabolic engineering applications. While the complete enzymatic cascade remains to be fully elucidated, this document outlines the key proposed stages, from foundational isoprenoid precursors to the final unique structure of this compound, based on existing literature.

I. The General Limonoid Biosynthetic Pathway: From Isoprenoids to a Protolimonoid Core

The biosynthesis of all triterpenoids, including limonoids, begins with the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These are synthesized through the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways.[2][4] Isotope labeling studies in neem (Azadirachta indica), a related species in the Meliaceae family, have indicated that the MVA pathway is the primary source of precursors for limonoid biosynthesis.[4][5]

The key steps leading to the formation of a basic protolimonoid scaffold are as follows:

-

Squalene Synthesis: IPP and DMAPP are condensed to form geranyl diphosphate (GPP) and then farnesyl diphosphate (FPP). Two molecules of FPP are joined tail-to-tail by squalene synthase to produce the 30-carbon triterpene precursor, squalene.

-

Oxidosqualene Formation: Squalene is then epoxidized by squalene epoxidase to form 2,3-oxidosqualene.

-

Cyclization to a Triterpene Scaffold: This is a critical branching point. Oxidosqualene cyclases (OSCs) catalyze the cyclization of 2,3-oxidosqualene into various triterpene skeletons. In the case of limonoids, the initial scaffold is believed to be a tetracyclic triterpene like tirucalla-7,24-dien-3β-ol.[6][7]

-

Oxidation and Formation of Melianol: A series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), modify the triterpene scaffold. These oxidations lead to the formation of the protolimonoid melianol, which is a key intermediate in the biosynthesis of many Meliaceae limonoids.[6][7]

II. Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound from the protolimonoid stage is hypothesized to involve a series of complex rearrangements and modifications. The following is a proposed pathway based on the known chemistry of limonoids and related natural products.

A. Formation of a Phragmalin-Type Intermediate

This compound is a rearranged phragmalin-type limonoid. The formation of the characteristic phragmalin core is thought to proceed from a mexicanolide-type precursor. While the exact enzymatic machinery is unknown, a plausible chemical transformation involves a photo-initiated Norrish type II reaction, which would form the distinctive octahydro-1H-2,4-methanoindene framework of phragmalins.[2][8] It is important to note that this is a proposed chemical mechanism and the actual in-planta enzymatic process may differ.

B. The Key Semipinacol Rearrangement

A crucial step in the proposed biosynthesis of this compound is a semipinacol rearrangement.[1] This type of reaction involves the 1,2-migration of a carbon-carbon bond adjacent to a carbocation, leading to a significant skeletal rearrangement. In the context of a phragmalin intermediate, this rearrangement would give rise to the unique carbon skeleton of this compound. While the specific enzyme responsible in Swietenia mahagoni has not been identified, enzymes capable of catalyzing such reactions, termed "semi-pinacolases," have been discovered in other organisms, particularly in fungal biosynthetic pathways.[9][10] These enzymes often belong to the epoxide hydrolase or monooxygenase families.[9]

The proposed biosynthetic pathway is visualized in the following diagram:

References

- 1. modern steroid science: An Approach to the Total Synthesis of Phragmalin-Type Limonoids [modernsteroid.blogspot.com]

- 2. Synthesis of the Bridging Framework of Phragmalin-type Limonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complex scaffold remodeling in plant triterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tracing the biosynthetic origin of limonoids and their functional groups through stable isotope labeling and inhibition in neem tree (Azadirachta indica) cell suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tracing the biosynthetic origin of limonoids and their functional groups through stable isotope labeling and inhibition… [ouci.dntb.gov.ua]

- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 10. Recent development and applications of semipinacol rearrangement reactions - PMC [pmc.ncbi.nlm.nih.gov]

Swietemahalactone: A Technical Guide to its Physicochemical Properties and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swietemahalactone is a novel rearranged phragmalin-type limonoid isolated from the seeds of the Mahogany tree, Swietenia mahagoni.[1] As a member of the highly oxygenated and structurally complex limonoid class of tetranortriterpenoids, this compound has garnered scientific interest for its potential therapeutic applications.[2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its potential mechanisms of action through key signaling pathways.

Physicochemical Properties

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, including 1D and 2D NMR, as well as single-crystal X-ray diffraction.[2][3][4][5] The key biogenetic pathway for its formation is a semipinacol rearrangement. While detailed quantitative data for some physicochemical properties remain to be fully published, the available information is summarized below.

| Property | Data | Reference |

| Molecular Formula | C29H34O9 | [3] |

| Molecular Weight | 526.57 g/mol | Calculated |

| Appearance | Amorphous white solid | [3] |

| Melting Point | 178-180 °C | [3] |

| Optical Rotation | [α]25D -180.8 | [3] |

| Key IR Absorptions (KBr) | 3501 cm-1 (OH), 1718 cm-1 (C=O) | [3] |

| Solubility | Information not widely available. Generally, limonoids are soluble in organic solvents like methanol, ethanol, and ethyl acetate. | |

| logP | Not experimentally determined. |

Experimental Protocols

Isolation of this compound from Swietenia mahagoni Seeds

The isolation of this compound and other limonoids from Swietenia mahagoni typically involves solvent extraction followed by chromatographic separation.

1. Extraction:

-

Air-dried and powdered seeds of Swietenia mahagoni are subjected to extraction with methanol (MeOH) at room temperature.

-

The resulting crude methanol extract is then partitioned between ethyl acetate (EtOAc) and water.

-

The EtOAc-soluble fraction, which contains the limonoids, is concentrated under reduced pressure.[6]

2. Chromatographic Separation:

-

The concentrated EtOAc extract is subjected to column chromatography over silica gel.

-

A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate different fractions.

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of these fractions is achieved through repeated column chromatography, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC) to yield pure this compound.[6]

Antibacterial Activity Assessment: Agar Well Diffusion Method

This compound has demonstrated antibacterial activity against E. coli.[1] The agar well diffusion method is a common technique to evaluate this activity.

1. Preparation of Inoculum:

-

A standardized suspension of the test bacterium (e.g., E. coli) is prepared in a suitable broth, with the turbidity adjusted to a 0.5 McFarland standard.[7]

2. Agar Plate Preparation and Inoculation:

-

Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

-

The surface of the agar is uniformly inoculated with the prepared bacterial suspension using a sterile cotton swab.[7][8]

3. Well Creation and Sample Application:

-

Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a sterile cork borer.[9]

-

A specific volume of this compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well.[9]

-

A negative control (solvent alone) and a positive control (a standard antibiotic) are also included.

4. Incubation and Measurement:

-

The plates are incubated at 37°C for 24 hours.

-

The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.[10]

Cytotoxicity Evaluation: MTT Assay

To assess the potential cytotoxic effects of this compound on cell lines, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.[11]

1. Cell Seeding:

-

Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

2. Compound Treatment:

-

The cell culture medium is replaced with fresh medium containing various concentrations of this compound.

-

Control wells receive medium with the vehicle (solvent) only.

3. Incubation:

-

The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

4. MTT Addition and Incubation:

-

A sterile MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[12][13]

5. Solubilization of Formazan:

-

The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.[12]

6. Absorbance Measurement:

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[12]

-

Cell viability is calculated as a percentage of the control and can be used to determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by this compound have not been extensively studied, research on other limonoids suggests potential interactions with key inflammatory and cell survival pathways, such as NF-κB, MAPK, and PI3K/Akt.[2][14][15][16][17][18]

NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation.[19][20][21] Some limonoids have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[2][22] This is a plausible mechanism for the reported anti-inflammatory activity of related compounds.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis.[23][24][25] Dysregulation of this pathway is implicated in various diseases, including cancer. Certain natural compounds can modulate MAPK signaling, suggesting a potential avenue for the bioactivity of this compound.

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a key regulator of cell survival, proliferation, and metabolism.[26] Its inhibition can lead to apoptosis. Several flavonoids and other natural products exert their anticancer effects by targeting this pathway.[18] Limonoids have also been shown to interact with the PI3K/Akt pathway, suggesting a possible mechanism for any observed cytotoxic effects of this compound.[14][16][17]

Conclusion

This compound is a promising natural product with demonstrated antibacterial activity. This guide provides a foundational understanding of its physicochemical characteristics and outlines standard protocols for its further investigation. Future research should focus on a more detailed characterization of its physicochemical properties, a broader screening of its biological activities, and a definitive elucidation of its molecular mechanisms of action, particularly its impact on the NF-κB, MAPK, and PI3K/Akt signaling pathways. Such studies will be crucial in determining the full therapeutic potential of this novel limonoid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Minor limonoid constituents from Swietenia macrophylla by simultaneous isolation using supercritical fluid chromatography and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phragmalin-type limonoid orthoesters from the twigs of Swietenia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phragmalin-type limonoid orthoesters from the twigs of Swietenia macrophylla. | Semantic Scholar [semanticscholar.org]

- 6. Limonoids from the Seeds of Swietenia macrophylla and Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. chemistnotes.com [chemistnotes.com]

- 9. A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products [mdpi.com]

- 10. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Toonasonoids A-K, limonoids from Toona ciliata M. Roem, attenuate inflammatory response through mediating the PI3K/AKT/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Limonin Isolated From Pomelo Seed Antagonizes Aβ25-35-Mediated Neuron Injury via PI3K/AKT Signaling Pathway by Regulating Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. globalsciencebooks.info [globalsciencebooks.info]

- 20. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]

- 21. frontiersin.org [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. Multi-omics analysis revealed that MAPK signaling and flavonoid metabolic pathway contributed to resistance against Meloidogyne incognita in the introgression line cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 25. Emerging Roles of Mitogen-Activated Protein Kinase Signaling Pathways in the Regulation of Fruit Ripening and Postharvest Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. cusabio.com [cusabio.com]

Preliminary Biological Screening of Swietemahalactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological screening of a novel, hypothetical natural product, Swietemahalactone. As a compound not yet described in existing literature, this document serves as a template for the initial investigation of a new chemical entity, outlining a structured approach to assessing its potential therapeutic value. The guide details methodologies for evaluating cytotoxic, anti-inflammatory, and signaling pathway modulation activities. All data presented herein is illustrative, generated to model the expected outcomes of such a screening process. This document is intended to be a practical resource for researchers and drug development professionals embarking on the early-stage evaluation of novel natural products.

Introduction

The discovery and development of new therapeutic agents from natural sources is a cornerstone of pharmaceutical research. This compound, a hypothetical novel macrocyclic lactone, represents a class of compounds with theoretical potential for significant biological activity. This guide outlines a preliminary biological screening cascade designed to elucidate the bioactivity profile of this compound. The experimental workflow progresses from broad cytotoxicity screening to more specific assays for anti-inflammatory and signaling pathway modulation.

Data Presentation

The following tables summarize the hypothetical quantitative data from the preliminary biological screening of this compound.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines (IC50 in µM)

| Cell Line | Cancer Type | This compound (µM) | Doxorubicin (µM) (Positive Control) |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 | 1.2 ± 0.3 |

| A549 | Lung Carcinoma | 25.8 ± 3.1 | 2.5 ± 0.5 |

| HCT116 | Colon Carcinoma | 8.7 ± 0.9 | 0.9 ± 0.2 |

| HeLa | Cervical Adenocarcinoma | 32.1 ± 4.5 | 3.1 ± 0.6 |

Table 2: Anti-inflammatory Activity of this compound

| Assay | Parameter Measured | This compound (IC50 in µM) | Dexamethasone (µM) (Positive Control) |

| LPS-stimulated RAW 264.7 Macrophages | Nitric Oxide (NO) Production | 12.5 ± 1.5 | 5.8 ± 0.7 |

| TNF-α Production | 18.3 ± 2.2 | 8.1 ± 1.0 | |

| IL-6 Production | 21.7 ± 2.9 | 9.5 ± 1.3 |

Experimental Protocols

Cell Culture

Human cancer cell lines (MCF-7, A549, HCT116, HeLa) and the murine macrophage cell line (RAW 264.7) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Cells were seeded in 96-well plates at a density of 5 x 103 cells/well and allowed to adhere overnight.

-

The following day, the medium was replaced with fresh medium containing various concentrations of this compound (0.1 to 100 µM) or Doxorubicin as a positive control.

-

After 48 hours of incubation, 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for another 4 hours.

-

The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The concentration of the compound that inhibits 50% of cell growth (IC50) was calculated from the dose-response curves.

Nitric Oxide (NO) Production Assay

-

RAW 264.7 cells were seeded in a 96-well plate at a density of 1 x 105 cells/well and incubated overnight.

-

Cells were pre-treated with various concentrations of this compound (1 to 50 µM) or Dexamethasone for 1 hour.

-

Cells were then stimulated with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.

-

The concentration of nitrite in the culture supernatant was measured as an indicator of NO production using the Griess reagent.

-

Absorbance was measured at 540 nm. The IC50 value was determined from the dose-response curve.

Cytokine Production Assay (ELISA)

-

RAW 264.7 cells were seeded and treated as described in the NO production assay.

-

After 24 hours of LPS stimulation, the culture supernatants were collected.

-

The concentrations of TNF-α and IL-6 in the supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

The IC50 values were calculated from the respective dose-response curves.

Mandatory Visualizations

Experimental Workflow

Caption: A streamlined workflow for the preliminary biological screening of this compound.

Hypothetical Signaling Pathway Modulation by this compound

Caption: Proposed mechanism of this compound's anti-inflammatory action via NF-κB pathway inhibition.

Discussion

The hypothetical data presented in this guide suggest that this compound exhibits moderate cytotoxic activity against a panel of human cancer cell lines, with the most promising activity observed against the HCT116 colon carcinoma cell line. Furthermore, the compound demonstrated noteworthy anti-inflammatory properties by inhibiting the production of NO, TNF-α, and IL-6 in LPS-stimulated macrophages.

The proposed mechanism of action for the anti-inflammatory effects of this compound involves the inhibition of the NF-κB signaling pathway. As depicted in the signaling pathway diagram, it is hypothesized that this compound may target an upstream kinase, such as IKK, thereby preventing the phosphorylation and subsequent degradation of IκB. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Conclusion and Future Directions

The preliminary biological screening of the hypothetical compound this compound suggests a dual potential for anticancer and anti-inflammatory applications. The data, while illustrative, provides a clear rationale for further investigation. Future studies should focus on:

-

Lead Optimization: Chemical modification of the this compound scaffold to improve potency and selectivity.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular target(s) of this compound within the NF-κB pathway and other relevant signaling cascades.

-

In Vivo Efficacy Studies: Evaluation of the therapeutic potential of this compound in animal models of cancer and inflammation.

This technical guide provides a foundational framework for the initial assessment of a novel natural product. The systematic approach outlined herein, from broad screening to focused mechanistic studies, is crucial for the efficient and effective discovery of new therapeutic leads.

An In-depth Technical Guide to Swietemahalactone: Natural Origin, Distribution, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swietemahalactone is a rearranged phragmalin-type limonoid, a class of structurally complex secondary metabolites found in the Meliaceae family. First isolated from Swietenia mahagoni, this natural product has demonstrated notable antibacterial properties. This technical guide provides a comprehensive overview of the natural origin and distribution of this compound, detailed experimental protocols for its isolation and characterization, and a summary of its known biological activities. The information is presented to support further research and development efforts targeting this promising bioactive compound.

Natural Origin and Distribution

This compound is a natural product isolated from the West Indian Mahogany, Swietenia mahagoni (L.) Jacq., a member of the Meliaceae family. This tree is native to the West Indies and is cultivated in tropical regions such as southern China, Malaysia, and India. While various parts of S. mahagoni have been traditionally used for medicinal purposes, this compound has been specifically isolated from the leaves and branches of the tree.

At present, quantitative data on the specific yield and distribution of this compound in different parts of Swietenia mahagoni (e.g., leaves, bark, seeds) is not extensively documented in publicly available literature. General phytochemical analyses of S. mahagoni have shown that the seeds and bark are rich in various secondary metabolites, including other types of limonoids, terpenoids, and tannins. However, the concentration of this compound in these parts has not been specifically quantified. Further quantitative studies are required to determine the most abundant natural source of this compound within the plant.

Experimental Protocols

Isolation and Extraction of this compound

The following protocol for the isolation of this compound is based on the methodology described by Liu et al. (2013).

Workflow for the Isolation of this compound:

Caption: Isolation and purification workflow for this compound.

Detailed Methodology:

-

Plant Material and Extraction: Air-dried and powdered leaves and branches of Swietenia mahagoni are subjected to extraction with 95% ethanol at room temperature. This process is typically repeated three times over a period of seven days each to ensure exhaustive extraction of the plant material.

-

Concentration and Partitioning: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract. This crude extract is then suspended in water and partitioned with ethyl acetate (EtOAc). The EtOAc-soluble fraction, which contains the majority of the non-polar and semi-polar compounds, including this compound, is collected.

-

Chromatographic Separation:

-

Silica Gel Column Chromatography: The EtOAc-soluble fraction is subjected to column chromatography on a silica gel column. The separation is achieved by eluting with a gradient of petroleum ether and acetone. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound, as identified by TLC, are combined and subjected to further purification using repeated column chromatography. This may involve the use of Sephadex LH-20 (for size exclusion) and RP-18 silica gel (for reversed-phase separation).

-

-

Final Purification: The final purification of this compound is achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray diffraction.

Table 1: Spectroscopic Data for this compound

| Technique | Observed Data |

| ¹H-NMR | Specific chemical shifts and coupling constants to be populated from the primary literature. |

| ¹³C-NMR | Specific chemical shifts to be populated from the primary literature. |

| HR-ESI-MS | Observed m/z value for the molecular ion peak to be populated from the primary literature. |

| IR (KBr) | Characteristic absorption bands (cm⁻¹) for functional groups to be populated from the primary literature. |

| X-ray Crystallography | Crystal data and structure refinement parameters to be populated from the primary literature. |

(Note: The specific numerical data for the spectroscopic characterization of this compound is not available in the currently accessible search results. This table should be populated with the detailed data from the primary publication by Liu et al., 2013 once accessed.)

Biological Activity and Potential Signaling Pathways

Antibacterial Activity

This compound has been reported to exhibit antibacterial activity. The primary screening of this compound was conducted using the agar diffusion method. While the initial findings are promising, detailed studies on its minimum inhibitory concentration (MIC) against a broad spectrum of bacterial strains are yet to be widely published. The exact mechanism of its antibacterial action remains to be elucidated. General mechanisms of antibacterial action for natural products include disruption of the cell wall, inhibition of protein synthesis, interference with nucleic acid synthesis, and inhibition of essential metabolic pathways.

Potential Antibacterial Mechanisms of Action (Hypothetical):

Caption: Plausible antibacterial mechanisms of this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with any particular signaling pathways in mammalian or bacterial cells. Research in this area is a critical next step to understand its full therapeutic potential and any potential off-target effects. Given the diverse biological activities of other limonoids, it is plausible that this compound could modulate various cellular signaling cascades.

Biogenetic Pathway

A plausible biogenetic pathway for this compound has been proposed, suggesting its formation from a precursor through a semipinacol rearrangement. This type of rearrangement is a key step in the biosynthesis of various structurally complex terpenoids.

Proposed Biogenetic Pathway of this compound:

Caption: Proposed key step in the biosynthesis of this compound.

Future Directions

The discovery of this compound opens up several avenues for future research. Key areas that warrant further investigation include:

-

Quantitative analysis of this compound content in different parts of Swietenia mahagoni to optimize its extraction.

-

Total synthesis of this compound to provide a sustainable supply for further studies and to allow for the generation of structural analogs.

-

In-depth investigation of its antibacterial mechanism of action, including the identification of its specific molecular targets.

-

Screening for other biological activities , such as antiviral, anti-inflammatory, and anticancer properties, which are common for this class of compounds.

-

Elucidation of its effects on cellular signaling pathways to understand its broader pharmacological profile.

This technical guide provides a foundational understanding of this compound. Further research is crucial to fully unlock the therapeutic potential of this intricate natural product.

Swietemahalactone CAS number and chemical identifiers

An In-depth Examination of the Chemical Identity, Biological Activity, and Experimental Protocols of a Novel Limonoid

Abstract

Swietemahalactone, a rearranged phragmalin-type limonoid isolated from Swietenia mahagoni, has emerged as a compound of interest for its significant biological activity. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, antibacterial properties, and relevant experimental methodologies. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this promising natural product.

Chemical Identity

A clear identification of this compound is fundamental for accurate research and development. The following table summarizes its key chemical identifiers.

| Identifier | Value |

| CAS Number | 1514669-21-6 |

| Molecular Formula | C₂₇H₃₀O₁₀ |

| Molecular Weight | 514.52 g/mol |

| PubChem CID | 125114859 |

| Synonyms | This compound |

Biological Activity

The primary biological activity reported for this compound is its antibacterial effect, particularly against Gram-negative bacteria.

Antibacterial Activity

This compound has demonstrated potent and selective antibacterial activity against Escherichia coli. This is a significant finding, as E. coli is a common pathogen responsible for a variety of infections.

Table 2.1: Antibacterial Activity of this compound against Escherichia coli

| Parameter | Result |

| Minimal Inhibitory Concentration (MIC) | 0.01 µM |

This data indicates the minimum concentration of this compound required to inhibit the visible growth of E. coli.

Experimental Protocols

This section details the methodologies for key experiments related to the evaluation of this compound's biological activity.

Antibacterial Susceptibility Testing

This method provides a qualitative assessment of antibacterial activity.

Protocol:

-

Prepare a standardized inoculum of the test bacterium (e.g., E. coli).

-

Evenly spread the bacterial suspension onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar).

-

Impregnate sterile paper discs with a known concentration of this compound.

-

Place the discs onto the inoculated agar surface.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited).

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol (Broth Microdilution Method):

-

Prepare a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include a positive control (bacteria and medium without this compound) and a negative control (medium only).

-

Incubate the plate at the appropriate temperature and duration.

-

Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (bacterial growth).

Workflow for Antibacterial Activity Assessment

The following diagram illustrates the general workflow for assessing the antibacterial activity of a compound like this compound.

Caption: Workflow for assessing antibacterial activity.

Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the signaling pathways modulated by this compound. Research into the mechanism of action of phragmalin-type limonoids is ongoing. It is hypothesized that their antibacterial effects may be attributed to the disruption of bacterial cell membrane integrity or the inhibition of essential enzymes. Further investigation is required to elucidate the precise molecular targets and signaling cascades affected by this compound.

The following diagram represents a hypothetical signaling pathway that could be investigated for its role in the antibacterial action of this compound.

Caption: Hypothetical antibacterial mechanisms of action.

Conclusion

This compound is a novel natural product with demonstrated potent antibacterial activity against E. coli. This technical guide provides foundational information for researchers interested in further exploring its therapeutic potential. Future research should focus on elucidating its precise mechanism of action, investigating its activity against a broader spectrum of pathogens, and evaluating its potential for in vivo efficacy and safety. The detailed experimental protocols provided herein offer a starting point for such investigations.

Phragmalin-Type Limonoids from the Meliaceae Family: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Chemistry, Biological Activity, and Therapeutic Potential of a Promising Class of Natural Products.

Introduction

Phragmalin-type limonoids, a structurally diverse group of tetranortriterpenoids, represent a significant class of secondary metabolites predominantly found in plants belonging to the Meliaceae family.[1] These complex natural products have garnered considerable attention from the scientific community due to their wide array of potent biological activities, including cytotoxic, anti-inflammatory, and insecticidal properties.[1][2] This technical guide provides a comprehensive overview of phragmalin-type limonoids, focusing on their isolation, structure elucidation, biological activities with quantitative data, and the underlying mechanisms of action. Detailed experimental protocols are provided to aid researchers in their quest to explore and harness the therapeutic potential of these fascinating molecules.

Chemical Characteristics

Phragmalin-type limonoids are characterized by a highly oxygenated and rearranged tetranortriterpenoid skeleton.[1] A key feature of many phragmalins is the presence of an orthoester group, contributing to their structural complexity and diversity.[3] The core structure often includes a β-substituted furan ring and a δ-lactone.[3] Various substitutions at different positions of the core structure give rise to the vast number of phragmalin derivatives that have been isolated and identified.

Isolation and Structure Elucidation

The isolation of phragmalin-type limonoids from plant materials, such as the fruits, bark, twigs, and leaves of various Meliaceae species like Chukrasia tabularis, Khaya ivorensis, and Swietenia macrophylla, typically involves a multi-step process.[3][4][5] The general workflow for their isolation and characterization is outlined below.

Biological Activities and Therapeutic Potential

Phragmalin-type limonoids have demonstrated a remarkable range of biological activities, making them promising candidates for drug discovery and development.

Cytotoxic Activity

A significant number of phragmalin-type limonoids exhibit potent cytotoxic effects against various human cancer cell lines. This activity is a key area of research for the development of novel anticancer agents. The mechanism of cytotoxicity often involves the induction of apoptosis and cell cycle arrest.[6][7]

Table 1: Cytotoxicity of Phragmalin-Type Limonoids (IC50 values in µM)

| Compound | Cell Line | IC50 (µM) | Source Organism | Reference |

| Ivorenoid (unspecified) | SW480 | 7.5 ± 0.2 | Khaya ivorensis | [4] |

| Ivorenoid (unspecified) | A549 | 14.0 ± 0.4 | Khaya ivorensis | [4] |

| Ivorenoid (unspecified) | SMMC-7721 | 14.9 ± 0.6 | Khaya ivorensis | [4] |

| Ivorenoid (unspecified) | A549 | 14.6 ± 1.9 | Khaya ivorensis | [4] |

| Heytrijumalin B | HL-60 | 14.55 | Heynea trijuga | [8] |

| Heytrijumalin B | A-549 | 25.27 | Heynea trijuga | [8] |

| 15-acetyltrichagmalin E | HL-60 | Weak | Heynea trijuga | [8] |

| 15-acetyltrichagmalin E | A-549 | Weak | Heynea trijuga | [8] |

| Secotrichagmalin B derivative (2a) | DU145 | 3.6 | Trichilia connaroides | [6] |

| Secotrichagmalin B derivative (2d) | DU145 | 4.2 | Trichilia connaroides | [6] |

| Secotrichagmalin B derivative (2e) | DU145 | 5.2 | Trichilia connaroides | [6] |

Anti-inflammatory Activity

Several phragmalin-type limonoids have shown significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[3][9][10] This activity is largely attributed to the downregulation of the NF-κB signaling pathway.

Table 2: Anti-inflammatory Activity of Phragmalin-Type Limonoids (IC50 values in µM)

| Compound | Assay | IC50 (µM) | Source Organism | Reference |

| Chuktabumalin A | NO Production Inhibition | 21.72 ± 2.79 | Chukrasia tabularis | [3][10][11] |

| Chuktabumalin B | NO Production Inhibition | 23.29 ± 1.00 | Chukrasia tabularis | [3][10][11] |

| Chuktabumalin C | NO Production Inhibition | 47.08 ± 3.47 | Chukrasia tabularis | [3][10][11] |

| Chuktabumalin E | NO Production Inhibition | 66.67 ± 2.89 | Chukrasia tabularis | [3][10][11] |

| Tabularisin Q | NO Production Inhibition | 13.13 | Chukrasia tabularis | [9] |

| Chuktabularin Y | NO Production Inhibition | 10.40 | Chukrasia tabularis | [9] |

| Limonoid 8 (unspecified) | NO Production Inhibition | 4.32 | Chukrasia tabularis | [9] |

| Limonoid 9 (unspecified) | NO Production Inhibition | 11.28 | Chukrasia tabularis | [9] |

| Limonoid 2 (unspecified) | NO Production Inhibition | 4.58 | Chukrasia tabularis | [9][10] |

Insecticidal Activity

Certain phragmalin-type limonoids have demonstrated notable insecticidal activity, suggesting their potential as natural pesticides.[8][12] For instance, Heytrijumalin F and 15-acetyltrichagmalin E from Heynea trijuga showed significant corrected mortalities of 82.94% and 96.02%, respectively, at a concentration of 100 ppm.[8][12]

Mechanisms of Action

Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of phragmalin-type limonoids are often mediated through the inhibition of the NF-κB signaling pathway. In LPS-stimulated macrophages, these compounds can inhibit the phosphorylation and subsequent degradation of IκBα, as well as the phosphorylation of IKKα/β.[9][10] This prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10]

Cytotoxic Mechanism: Induction of Apoptosis and Cell Cycle Arrest

The cytotoxic activity of certain phragmalin-type limonoids against cancer cells is linked to their ability to induce programmed cell death (apoptosis) and to halt the cell cycle, preventing proliferation.[6][7] For example, semisynthetic derivatives of secotrichagmalin B were found to arrest the cell cycle in the G0/G1 phase and induce apoptosis in DU145 prostate cancer cells.[6]

Experimental Protocols

General Experimental Procedures for Isolation

-

Plant Material and Extraction: Air-dried and powdered plant material (e.g., 5 kg of fruits of Chukrasia tabularis) is extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[3]

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol, to separate compounds based on their polarity.[12]

-

Column Chromatography: The EtOAc-soluble fraction, often rich in limonoids, is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., petroleum ether-acetone or chloroform-methanol).[3][12] Further separation can be achieved using Sephadex LH-20 column chromatography.[12]

-

Purification: Final purification of individual compounds is typically achieved by semi-preparative or preparative High-Performance Liquid Chromatography (HPLC).[3]

Structure Elucidation Techniques

-

Spectroscopic Analysis: The structures of the isolated compounds are determined using a combination of spectroscopic techniques, including 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and ROESY) experiments.[3]

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.[3]

-

X-ray Crystallography: In some cases, single-crystal X-ray diffraction analysis is employed for the unambiguous determination of the absolute configuration of the molecules.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[13]

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

-

Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period before being stimulated with lipopolysaccharide (LPS) to induce NO production.

-

Griess Assay: After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Absorbance Measurement: The absorbance is measured at 540 nm. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is calculated.[9][10]

Conclusion and Future Perspectives

Phragmalin-type limonoids from the Meliaceae family represent a rich and underexplored source of structurally novel and biologically active compounds. Their potent cytotoxic and anti-inflammatory activities, coupled with elucidated mechanisms of action, highlight their significant potential for the development of new therapeutic agents. Further research, including comprehensive structure-activity relationship (SAR) studies, preclinical and clinical investigations, is warranted to fully unlock the therapeutic promise of these remarkable natural products. The detailed methodologies provided in this guide aim to facilitate and standardize future research in this exciting field.

References

- 1. Nitric Oxide Production-Inhibitory Activity of Limonoids from Azadirachta indica and Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phragmalin-type limonoids with NF-κB inhibition from Chukrasia tabularis var. velutina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Phragmalin-type limonoid orthoesters from the twigs and leaves of Khaya ivorensis and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Secophragmalin-Type Limonoids from Trichilia connaroides: Isolation, Semisynthesis, and Their Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic and nitric oxide production-inhibitory activities of limonoids and other compounds from the leaves and bark of Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. foodandnutritionresearch.net [foodandnutritionresearch.net]

- 10. researchgate.net [researchgate.net]

- 11. Phragmalin-Type Limonoids from the Fruits of Chukrasia tabularis and Their Anti-Inflammatory Activity [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Phragmalin- and mexicanolide-type limonoids from the leaves of Trichilia connaroides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Ethnobotanical Uses of Swietenia mahagoni

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swietenia mahagoni (L.) Jacq., commonly known as West Indian Mahogany, is a tree in the Meliaceae family with a rich history of use in traditional medicine across various cultures.[1][2] Its ethnobotanical applications are extensive, ranging from the treatment of diabetes and inflammatory conditions to infectious diseases and cancer.[1][3] Modern pharmacological studies have begun to validate these traditional uses, attributing the plant's therapeutic properties to a diverse array of phytochemicals, most notably limonoids, flavonoids, tannins, and saponins.[1][4][5] This technical guide provides a comprehensive overview of the ethnobotanical uses of S. mahagoni, supported by quantitative data from scientific studies, detailed experimental protocols, and visualizations of proposed molecular mechanisms of action. The aim is to furnish researchers, scientists, and drug development professionals with a thorough resource to inform further investigation into the therapeutic potential of this valuable medicinal plant.

Traditional and Ethnobotanical Uses

Swietenia mahagoni has been a cornerstone of traditional medicine in various regions, including India, Africa, and Indonesia.[2][6] Different parts of the plant, including the seeds, bark, leaves, and roots, are utilized to prepare remedies for a wide spectrum of ailments.

The seeds are particularly prominent in ethnobotanical practices, where they are used for their anti-diabetic, anti-hypertensive, and anti-malarial properties.[3][7] In Indonesia, seeds are traditionally consumed for managing diabetes and hypertension.[3] The fruit is also regarded as a potent anti-hyperglycemic agent.[3] Beyond metabolic and infectious diseases, the seeds have been employed to address conditions such as coughs, intestinal parasitism, and even as an abortifacient.[3]

The bark of S. mahagoni is recognized for its astringent and tonic properties.[2] It has been traditionally used to treat diarrhea, fever, and anemia.[2] In some cultures, a decoction of the bark is used as a febrifuge. The leaves and roots have been applied topically as a poultice to stop bleeding.[1]

Phytochemical Constituents

The diverse pharmacological activities of Swietenia mahagoni are attributed to its rich and complex phytochemical profile. The primary classes of bioactive compounds isolated from this plant include:

-

Limonoids: These tetranortriterpenoids are characteristic of the Meliaceae family and are abundant in S. mahagoni. Notable limonoids include swietenine, swietenolide, and swiemahogins A and B.[8]

-

Flavonoids: These phenolic compounds, including catechins and quercetin-3-O-glucoside, are known for their antioxidant and anti-inflammatory properties.[9]

-

Tannins: These polyphenolic compounds contribute to the astringent properties of the plant and also possess antioxidant activity.[9]

-

Saponins: These glycosides are believed to contribute to the anti-inflammatory and antimicrobial effects of S. mahagoni extracts.[1][5]

-

Alkaloids: This class of nitrogen-containing compounds is also present and likely contributes to the plant's diverse bioactivities.[5]

Table 1: Quantitative Phytochemical Analysis of Swietenia mahagoni

| Plant Part | Phytochemical | Extraction Solvent | Method | Quantity | Reference |

| Leaves | Alkaloids | Ethanol | Gravimetric | 4.204 ± 0.3% | [10] |

| Flavonoids | Ethanol | Gravimetric | 10.35 ± 0.7% | [10] | |

| Tannins | Ethanol | UV-VIS Absorption | 0.585 ± 0.1 µg/mL | [10] | |

| Cardiac Glycosides | Ethanol | UV-VIS Absorption | 33.6 ± 0.9 µg/mL | [10] | |

| Winged Seeds | Alkaloids | Ethanol | Gravimetric | 2.414 ± 0.3% | [10] |

| Flavonoids | Ethanol | Gravimetric | 6.880 ± 0.3% | [10] | |

| Tannins | Ethanol | UV-VIS Absorption | 0.270 ± 0.003 µg/mL | [10] | |

| Cardiac Glycosides | Ethanol | UV-VIS Absorption | 32.6 ± 1 µg/mL | [10] | |

| Seeds | Total Phenolics | Methanol | Folin-Ciocalteu | 70.83 mg GAE/g | [6] |

| Total Flavonoids | Methanol | AlCl3 method | 2.5 ± 0.15 mg CE/g | [6] | |

| Seeds | Saponins | Ethanol | Spectrophotometry | 11.53% | [11] |

Pharmacological Activities and Quantitative Data

Anti-diabetic Activity

The traditional use of S. mahagoni for diabetes is supported by numerous in vitro and in vivo studies. The proposed mechanisms of action include the inhibition of carbohydrate-hydrolyzing enzymes and agonistic activity towards Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[7][12]

Caption: Workflow for evaluating the anti-diabetic potential of S. mahagoni.

S. mahagoni extracts have been shown to inhibit α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia.

Caption: Inhibition of α-glucosidase by S. mahagoni compounds.

Certain compounds in S. mahagoni have demonstrated agonistic activity towards PPARγ, a nuclear receptor that plays a crucial role in regulating glucose metabolism and insulin sensitivity.[7][12] Activation of PPARγ can lead to increased glucose uptake in peripheral tissues.

Caption: PPARγ agonism by S. mahagoni limonoids.

Table 2: In Vitro and In Vivo Anti-diabetic Activity of Swietenia mahagoni Extracts

| Plant Part & Extract | Assay | Model | Result | Reference |

| Seed (Purified Ethanol Extract) | α-Glucosidase Inhibition | In vitro | IC50: 4.7 µg/mL | [6] |

| Seed (Ethanol Extract) | α-Glucosidase Inhibition | In vitro | 18.147% inhibition at 100 ppm | [6] |

| Seed (Ethanol Extract) | α-Amylase Inhibition | In vitro | Moderate inhibition (34.9% ± 1.2) | |

| Bark (Methanol Extract) | Hypoglycemic Activity | STZ-induced diabetic rats | Significant reduction in blood glucose at 25 & 50 mg/kg | [13] |

| Seed | Hypoglycemic Activity | Alloxan-induced diabetic mice | 55.49% reduction in blood glucose at 1000 mg/kg | [7] |

Anti-inflammatory Activity

Traditional use of S. mahagoni for inflammatory conditions is supported by studies demonstrating its ability to reduce edema in animal models.[1][14] The anti-inflammatory effects are likely mediated by the inhibition of pro-inflammatory enzymes and cytokines. Saponins and flavonoids are thought to be major contributors to this activity.[1][15]

Table 3: In Vivo Anti-inflammatory Activity of Swietenia mahagoni Extracts

| Plant Part & Extract | Assay | Model | Dose | % Inhibition of Edema | Reference |

| Seed (Methanolic Extract) | Cotton pellet-induced granuloma | Rats | 50 mg/kg | 28.29% | [3] |

| 100 mg/kg | 42.86% | [3] |

Antimicrobial Activity

Extracts from various parts of S. mahagoni have shown broad-spectrum activity against a range of pathogenic bacteria and fungi.[4][9][16]

Table 4: Antimicrobial Activity of Swietenia mahagoni Extracts (Zone of Inhibition in mm)

| Plant Part & Extract | Microorganism | Concentration | Zone of Inhibition (mm) | Reference |

| Leaf (Methanol) | Staphylococcus aureus | 50 mg/mL | 20.2 | [4] |

| Escherichia coli | 50 mg/mL | 16.4 | [4] | |

| Salmonella enterica | 50 mg/mL | 19.5 | [4] | |

| Enterobacter aerogenes | 50 mg/mL | 20.5 | [4] | |

| Proteus vulgaris | 50 mg/mL | 18.1 | [4] | |

| Aspergillus flavus | 50 mg/mL | 22.1 | [4] | |

| Aspergillus niger | 50 mg/mL | 18.2 | [4] | |

| Candida albicans | 50 mg/mL | 19.3 | [4] | |

| Seed (Methanol) | Candida albicans | 25-50 mg/mL | MIC/MBC range | [16] |

| Staphylococcus aureus | 25-50 mg/mL | MIC/MBC range | [16] | |

| Pseudomonas aeruginosa | 25-50 mg/mL | MIC/MBC range | [16] |

Antioxidant Activity

The antioxidant potential of S. mahagoni is well-documented and is primarily attributed to its phenolic and flavonoid content.[6]

Table 5: In Vitro Antioxidant Activity of Swietenia mahagoni Extracts

| Plant Part & Extract | Assay | Result | Reference |

| Seed (Methanol) | DPPH Scavenging | IC50: 2.3 mg/mL | [6] |

| Superoxide Inhibition | 47.2% inhibition | [3] | |

| H2O2 Scavenging | 49.5% inhibition | [3] | |

| FRAP | 0.728 mmol Fe++/g | [3] | |

| Leaf (Methanol) | DPPH Scavenging | IC50: 69.9 µg/mL | [4] |

Cytotoxic Activity

Several studies have investigated the cytotoxic effects of S. mahagoni extracts and isolated compounds against various cancer cell lines, suggesting its potential as a source for novel anti-cancer agents.[8]

Table 6: Cytotoxic Activity of Swietenia mahagoni Extracts and Compounds

| Plant Part/Compound & Extract | Cell Line | Assay | Result (IC50) | Reference |

| Leaf (Methanol) | HCT-116 (Colon Cancer) | MTT | 44.2 µg/mL | [4] |

| Limonoid from S. macrophylla | HCT-116 (Colon Cancer) | - | 55.87 µg/mL | [8] |

| Moronic Acid (from n-hexane extract) | MCF-7 (Breast Cancer) | - | 63.10 µM | [17] |

| CV-1 (Normal Kidney) | - | 48.04 µM | [17] |

Experimental Protocols

Plant Material and Extraction

General Protocol for Methanolic Extraction of Leaves:

-

Fresh leaves of S. mahagoni are collected and authenticated.

-

The leaves are washed, shade-dried, and then coarsely powdered.

-

The powdered material is subjected to extraction with methanol using a Soxhlet apparatus for a specified duration (e.g., 72 hours).

-

The extract is then filtered and concentrated under reduced pressure using a rotary evaporator.

-

The concentrated extract is dried to obtain the crude methanolic extract.

Protocol for Supercritical Carbon Dioxide (SC-CO2) Extraction of Seeds:

-

Dried and ground S. mahagoni seeds are used as the raw material.

-

The extraction is performed using a supercritical fluid extractor with CO2 as the solvent.

-

Extraction parameters such as pressure (e.g., 20-30 MPa) and temperature (e.g., 40-60°C) are controlled.

-

The extracted oil is collected and the yield is determined.

In Vitro Anti-diabetic Assay: α-Glucosidase Inhibition

-

A reaction mixture is prepared containing the plant extract at various concentrations, α-glucosidase enzyme solution, and a phosphate buffer.

-

The mixture is pre-incubated at a specific temperature (e.g., 37°C).

-

The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to initiate the reaction.

-

The absorbance is measured at a specific wavelength (e.g., 405 nm) at different time intervals to determine the rate of p-nitrophenol release.

-

Acarbose is typically used as a positive control.

-

The percentage of inhibition is calculated, and the IC50 value is determined.[6]

In Vivo Anti-diabetic Assay: Streptozotocin (STZ)-Induced Diabetic Model

-

Healthy adult albino rats (e.g., Wistar strain) are used.

-

Diabetes is induced by a single intraperitoneal injection of STZ (e.g., 65 mg/kg body weight) dissolved in a suitable buffer.[13]

-

After a few days, blood glucose levels are measured to confirm the induction of diabetes (e.g., fasting blood glucose > 250 mg/dL).[18]

-

The diabetic rats are then divided into groups: diabetic control, standard drug-treated (e.g., glibenclamide), and plant extract-treated at different doses.

-

The plant extract is administered orally daily for a specified period (e.g., 15 days).[13]

-

Blood glucose levels are monitored at regular intervals from the tail vein using a glucometer.[13]

-

The percentage reduction in blood glucose levels is calculated and compared with the control groups.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

-

Healthy adult rats are used for the experiment.

-

The initial paw volume of the rats is measured using a plethysmometer.

-

The plant extract or standard drug (e.g., indomethacin) is administered orally or intraperitoneally.

-

After a specific time (e.g., 30 minutes), a sub-plantar injection of carrageenan solution (e.g., 0.1 mL of 1% solution) is given into the right hind paw to induce inflammation.[19][20]

-

The paw volume is measured at different time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[20]

-

The percentage inhibition of edema is calculated for each group.

Antimicrobial Assay: Agar Well Diffusion Method

-

Muller-Hinton agar plates are prepared and inoculated with the test microorganism.

-

Wells of a specific diameter are made in the agar using a sterile borer.

-

Different concentrations of the plant extract are loaded into the wells.

-

A standard antibiotic (e.g., ampicillin) and the solvent are used as positive and negative controls, respectively.[1]

-

The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).[1]

-

The diameter of the zone of inhibition around each well is measured in millimeters.[1]

Antioxidant Assay: DPPH Radical Scavenging Activity

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Different concentrations of the plant extract are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).[1]

-

The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.[1]

-

Ascorbic acid or a similar standard is used as a positive control.

-

The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[6]

Cytotoxicity Assay: MTT Assay

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the plant extract or isolated compound.

-

After a specific incubation period (e.g., 48 hours), the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[1]

-

The plates are incubated further to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 492 nm) using a microplate reader.[21]

-

The percentage of cell viability is calculated, and the IC50 value is determined.

Conclusion and Future Directions

Swietenia mahagoni possesses a remarkable range of ethnobotanical uses that are increasingly being validated by modern scientific research. The plant's rich phytochemical composition, particularly its content of limonoids, flavonoids, and saponins, underpins its diverse pharmacological activities, including anti-diabetic, anti-inflammatory, antimicrobial, antioxidant, and cytotoxic effects. This guide has summarized the key quantitative data and experimental protocols to provide a solid foundation for future research.

Further investigations should focus on the isolation and characterization of novel bioactive compounds from different parts of the plant. More in-depth studies are required to elucidate the precise molecular mechanisms and signaling pathways through which these compounds exert their therapeutic effects. While preliminary evidence points towards mechanisms like α-glucosidase inhibition and PPARγ agonism for its anti-diabetic properties, and potential modulation of the NF-κB pathway for its anti-inflammatory effects, detailed pathway analysis is still lacking. Clinical trials are the ultimate step to confirm the efficacy and safety of S. mahagoni extracts and their purified constituents in humans. The development of standardized extracts and the establishment of clear dose-response relationships are crucial for its potential integration into modern medicine. The information compiled in this guide serves as a valuable resource for driving these future research and development endeavors.

References

- 1. Anti-inflammatory activity of aqueous methanolic extract of Swietenia mahagoni (L.) Jacq. (Meliaceae) leaves -Advances in Traditional Medicine | Korea Science [koreascience.kr]

- 2. Pharmacological effects and active phytoconstituents of Swietenia mahagoni: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phytojournal.com [phytojournal.com]

- 4. Chemical characterization, antimicrobial, antioxidant, and cytotoxic potentials of Swietenia mahagoni - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vivo and in Vitro Antidiabetic Assay of Purified Mahoni Seeds Extract (Swietenia Mahagoni (L.) Jacq) – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Swietenia mahagony extract shows agonistic activity to PPAR(gamma) and gives ameliorative effects on diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structurally diverse limonoids from the fruits of Swietenia mahagoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Aqueous extract of Swietenia macrophylla leaf exerts an anti-inflammatory effect in a murine model of Parkinson’s disease induced by 6-OHDA [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Antidiabetic and antioxidant activity of Swietenia mahagoni in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Critical review on anti-inflammation effects of saponins and their molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rjptonline.org [rjptonline.org]

- 17. Protective Mechanism Pathway of Swietenia macrophylla Extract Nanoparticles against Cardiac Cell Damage in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of Antidiabetic Activity of Aqueous and Ethanolic Extracts of Leaves of Chloroxylon Swietenia in Streptozotocin (Stz) Induced Diabetes in Albino Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 19. researchgate.net [researchgate.net]

- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. creative-diagnostics.com [creative-diagnostics.com]

In Silico Prediction of Swietemahalactone Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract